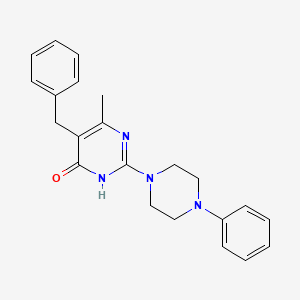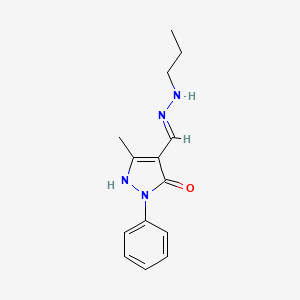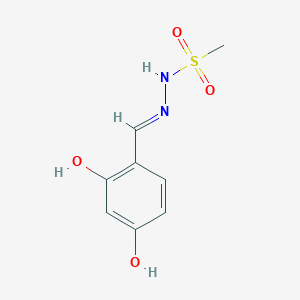
5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as BPP-1, is a pyrimidinone derivative that has been studied for its potential therapeutic properties. BPP-1 has been found to exhibit significant pharmacological activity, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the modulation of dopamine receptor activity. 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to act as a partial agonist at the dopamine D2 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to exhibit a range of biochemical and physiological effects, including the modulation of dopamine receptor activity, the regulation of mood and motivation, and the potential treatment of depression, anxiety, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential as a therapeutic agent for the treatment of a range of neurological disorders. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, including the development of more potent derivatives and the investigation of its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research is needed to fully elucidate the mechanism of action of 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and its potential side effects.
Métodos De Síntesis
The synthesis of 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves a multi-step process that includes the reaction of 2-aminopyrimidine with benzyl bromide, followed by the reaction of the resulting intermediate with 4-phenylpiperazine and methyl iodide. The final product is obtained through further purification and isolation steps.
Aplicaciones Científicas De Investigación
5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. Research has shown that 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone exhibits significant affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to exhibit activity at the sigma-1 receptor, which has been implicated in the treatment of depression, anxiety, and neurodegenerative diseases.
Propiedades
IUPAC Name |
5-benzyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-17-20(16-18-8-4-2-5-9-18)21(27)24-22(23-17)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11H,12-16H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYOQCCLNJHVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![N-[2-(dimethylamino)ethyl]-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B6126066.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6126073.png)
![N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6126080.png)
![4-{3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-3-oxopropyl}-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6126084.png)
![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide](/img/structure/B6126092.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6126105.png)
![1-cyclohexyl-N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6126118.png)
![N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6126119.png)


![5-hydroxy-7-(4-methyl-1-piperidinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6126133.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6126141.png)